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Compound of Interest

Compound Name: 4,6-Dichloro-5-fluoropyrimidine

Cat. No.: B1312760 Get Quote

An In-depth Technical Guide to 4,6-dichloro-5-fluoropyrimidine

Introduction
4,6-dichloro-5-fluoropyrimidine is a halogenated heterocyclic organic compound that serves

as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2]

[3] Its pyrimidine core, substituted with two chlorine atoms and a fluorine atom, provides a

reactive scaffold for developing more complex, biologically active molecules.[2] This technical

guide provides a comprehensive overview of its structure, synthesis, and key experimental data

for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Properties
The structure of 4,6-dichloro-5-fluoropyrimidine is defined by a pyrimidine ring with chlorine

atoms at positions 4 and 6, and a fluorine atom at position 5.

Chemical Formula: C₄HCl₂FN₂[4]

Molecular Weight: 166.97 g/mol [4][5]

CAS Number: 213265-83-9[1][4][5]

Appearance: Typically a white to off-white solid or an amber-colored oil.[1][2][6]

Solubility: Slightly soluble in water, with moderate solubility in polar organic solvents.[2][6][7]
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SMILES: C1=NC(=C(C(=N1)Cl)F)Cl[5]

InChI Key: DGMIGAHDDPJOPN-UHFFFAOYSA-N[2]

Synthesis Methodologies
The synthesis of 4,6-dichloro-5-fluoropyrimidine predominantly involves the chlorination of a

dihydroxy precursor, 5-fluoro-4,6-dihydroxypyrimidine (also known as 5-fluoropyrimidine-4,6-

diol). This precursor can be synthesized from various starting materials.

Method 1: Chlorination of 5-Fluoro-4,6-
dihydroxypyrimidine
This is a direct and common method for producing the title compound. The dihydroxy

pyrimidine is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃),

often in the presence of a tertiary amine catalyst like N,N-dimethylaniline.[1][8]

Method 2: Two-Step Synthesis from Diethyl
Fluoroacetate
A comprehensive synthesis starting from more basic precursors involves two main stages:

Formation of the Dihydroxy Intermediate: Diethyl fluoroacetate is reacted with formamidine

acetate in the presence of a base like sodium methoxide to form 4,6-dihydroxy-5-

fluoropyrimidine.[9]

Chlorination: The resulting dihydroxy intermediate is then chlorinated using phosphorus

oxychloride to yield 4,6-dichloro-5-fluoropyrimidine.[9]

Method 3: Two-Step Synthesis from Fluoromalonic Acid
Diester
An alternative route to the dihydroxy intermediate involves reacting a fluoromalonic acid diester

(e.g., diethyl fluoromalonate) with formamide in the presence of an alkali metal alkoxide.[8][10]

The subsequent chlorination step can be performed with phosphorus oxychloride, sometimes

in combination with chlorine gas and phosphorus trichloride to recycle the POCl₃.[8][10]
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Experimental Protocols
Protocol 1: Synthesis from 5-Fluoropyrimidine-4,6-
diol[1]

Reaction Setup: To a 2 L three-necked round-bottomed flask, add 5-fluoropyrimidine-4,6-diol

(276.459 g, 2.125 mol).

Reagent Addition: Slowly add phosphoryl chloride (0.593 L, 6.376 mol) to form a slurry at

room temperature. Subsequently, slowly add N,N-dimethylaniline (81 mL, 0.638 mol) through

an addition funnel. The reaction is exothermic.

Reaction: Heat the reaction mixture and stir at 110°C for 6 hours.

Work-up: After cooling to room temperature, slowly pour the mixture into a 2 L mixture of

brine and ice with stirring.

Extraction: Extract the aqueous layer with dichloromethane (2 x 2 L).

Washing: Combine the organic layers and wash sequentially with cold 6 N hydrochloric acid

(2 x 1 L) and saturated sodium bicarbonate solution (1 L).

Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under

reduced pressure without heating to afford crude 4,6-dichloro-5-fluoropyrimidine.

Purification: The crude product can be further purified by vacuum distillation (boiling point of

35°C at 1 torr) to yield a colorless oil.[1]

Protocol 2: Two-Step Synthesis from Diethyl
Fluoroacetate[9]
Step A: Synthesis of 4,6-Dihydroxy-5-fluoropyrimidine

Reaction Setup: Add sodium methoxide (108 g, 2.0 mol) and methanol (1200 mL) to a 2000

mL reaction flask. Add formamidine acetate (208 g, 2.0 mol) and heat the mixture to reflux.

Reagent Addition: Add diethyl fluoroacetate (178 g, 1.0 mol) dropwise over approximately 1

hour.
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Reaction: Continue the reflux for the specified reaction time.

Isolation: After the reaction is complete, distill off the methanol under reduced pressure. Add

1000 mL of water to the residue.

Precipitation: Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate a white

solid.

Drying: Dry the solid in vacuo at 80°C to obtain 4,6-dihydroxy-5-fluoropyrimidine.

Step B: Synthesis of 4,6-dichloro-5-fluoropyrimidine

Reaction Setup: To a 2000 mL reaction flask, add 4,6-dihydroxy-5-fluoropyrimidine (195 g,

1.5 mol), toluene (1200 mL), and phosphorus oxychloride (275 mL, 3.0 mol).

Catalyst Addition: Slowly add a tertiary amine catalyst (e.g., N,N-dimethylaniline, 38.0 mL,

0.3 mol).

Reaction: Maintain the reaction under reflux for 8 hours.

Work-up and Isolation: Follow a standard aqueous work-up and extraction procedure similar

to Protocol 1 to isolate the final product.

Data Presentation
Table 1: Reagents and Conditions for Synthesis from 5-Fluoro-4,6-dihydroxypyrimidine
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Reagent Molar Eq. Amount

5-Fluoropyrimidine-4,6-diol 1.0 276.459 g (2.125 mol)

Phosphoryl chloride (POCl₃) 3.0 0.593 L (6.376 mol)

N,N-dimethylaniline 0.3 81 mL (0.638 mol)

Reaction Conditions

Temperature 110°C

Time 6 hours

Yield

Crude 98%

After Distillation 79%

Data sourced from ChemicalBook.[1]

Table 2: Reagents and Yields for Two-Step Synthesis from Diethyl Fluoroacetate
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Step Reagent Molar Eq. Amount Yield Purity

A

Diethyl
fluoroacetat
e

1.0
178 g (1.0
mol)

89.2%
96.8%
(HPLC)

Sodium

methoxide
2.0

108 g (2.0

mol)

Formamidine

acetate
2.0

208 g (2.0

mol)

B

4,6-

Dihydroxy-5-

fluoropyrimidi

ne

1.0
195 g (1.5

mol)
80.1%* >98%

Phosphorus

oxychloride
2.0

275 mL (3.0

mol)

N,N-

dimethylanilin

e

0.2
38.0 mL (0.3

mol)

Yield reported for a similar reaction using trichloroethylene as the solvent. Data sourced from

Eureka | Patsnap.[9]

Synthesis Workflow Diagram
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Synthesis of 4,6-dichloro-5-fluoropyrimidine

Step 1: Intermediate Formation

Step 2: Chlorination
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4,6-dichloro-5-fluoropyrimidine
(Final Product)

 Reflux in
Toluene
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(POCl₃)

Tertiary Amine
(Catalyst)

Click to download full resolution via product page

Caption: Two-step synthesis pathway for 4,6-dichloro-5-fluoropyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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